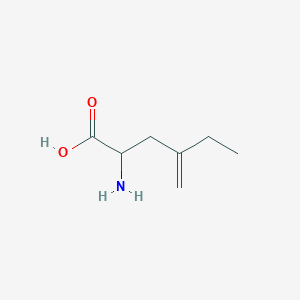

2-Amino-4-methylidenehexanoic acid

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-amino-4-methylidenehexanoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

NOPOVNWVHYQBOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylidenehexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction typically occurs under solvent-free conditions at elevated temperatures, such as 90°C, and often employs a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylidenehexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methylidene group to a methyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: 2-Amino-4-methylhexanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methylidenehexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methylidene group can participate in various chemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexa-2,4-dienoic Acid (CAS 110-44-1)

Hexa-2,4-dienoic acid shares a six-carbon backbone with 2-amino-4-methylidenehexanoic acid but lacks the amino group and features conjugated double bonds at positions 2 and 4. Key differences include:

| Property | This compound | Hexa-2,4-dienoic Acid |

|---|---|---|

| Functional Groups | Amino (-NH₂), carboxylic acid, methylidene | Carboxylic acid, conjugated diene |

| Acidity (pKa) | ~2.1 (carboxylic acid), ~9.8 (amino)† | ~4.7 (carboxylic acid)‡ |

| Reactivity | Zwitterionic stabilization; prone to Michael addition at methylidene | Conjugated system enables Diels-Alder reactions |

| Biological Relevance | Potential enzyme inhibition or mimicry | Used as a precursor in polymer synthesis |

† Estimated based on analogous amino acids. ‡ Experimental data from GHS reports .

The amino group in this compound enhances its solubility in polar solvents compared to Hexa-2,4-dienoic acid, which is more lipophilic. The methylidene group’s isolated double bond also reduces conjugation stability relative to Hexa-2,4-dienoic acid’s diene system .

2-Acetamido-2,4-dideoxyhexose Derivatives

Glycobiology studies highlight 2-acetamido-2,4-dideoxyhexose moieties (e.g., compounds 15–17 in ) as structural analogs. These carbohydrates feature acetamido (-NHCOCH₃) instead of free amino groups and lack carboxylic acid functionality.

| Property | This compound | 2-Acetamido-2,4-dideoxyhexose Derivatives |

|---|---|---|

| Functional Groups | Free amino, carboxylic acid, methylidene | Acetamido, hydroxyl, deoxy sugars |

| Hydrogen Bonding | Strong (NH₂ and COOH) | Moderate (acetamido and hydroxyl) |

| Biological Role | Amino acid analog | Glycan components in bacterial polysaccharides |

4-Methyleneglutamic Acid

4-Methyleneglutamic acid is a five-carbon amino acid with a methylidene group at position 4. Key contrasts include:

| Property | This compound | 4-Methyleneglutamic Acid |

|---|---|---|

| Chain Length | C6 (hexanoic acid backbone) | C5 (glutamic acid backbone) |

| Biosynthetic Pathways | Not well-characterized | Linked to plant secondary metabolism |

| Applications | Synthetic intermediate | Studied for NMDA receptor modulation |

The longer carbon chain in this compound may enhance membrane permeability compared to 4-methyleneglutamic acid.

Research Findings and Challenges

- Synthetic Accessibility: this compound’s synthesis often requires protecting-group strategies to prevent undesired reactions at the amino and methylidene sites .

- Biological Activity : Preliminary studies suggest inhibitory effects on enzymes utilizing glutamic acid or aspartic acid substrates, though mechanistic details are lacking.

- Stability : The methylidene group is susceptible to oxidation, necessitating storage under inert conditions.

Biological Activity

2-Amino-4-methylidenehexanoic acid, also known as AMHA, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 143.19 g/mol

- CAS Number : 520755

The compound features a branched chain with an amino group and a double bond, which contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the modification of simple amino acids through various chemical reactions. Recent studies have focused on optimizing synthesis methods to enhance yield and purity, which are crucial for subsequent biological evaluations.

1. Anti-inflammatory Effects

Research has indicated that AMHA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC values for AMHA against COX-1 and COX-2 were reported to be 28.39 μM and 23.8 μM, respectively, indicating a comparable potency to established anti-inflammatory drugs like diclofenac sodium .

Table 1: Comparison of IC Values for AMHA and Other Anti-inflammatory Agents

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Diclofenac Sodium | 6.74 | 1.10 |

| Celecoxib | 0.04 | 0.04 |

2. Neuroprotective Properties

AMHA has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. The compound has shown promise in reducing excitotoxicity associated with excessive glutamate release .

3. Antimicrobial Activity

In addition to its anti-inflammatory and neuroprotective effects, AMHA has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of AMHA is influenced by its structural features. Modifications in the side chains or functional groups can significantly alter its potency and selectivity towards different biological targets. For instance, the presence of electron-donating groups enhances its interaction with COX enzymes, thereby increasing anti-inflammatory efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of AMHA:

- Case Study 1 : A study examining the effects of AMHA on carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation compared to control groups, supporting its use as an anti-inflammatory agent.

- Case Study 2 : In vitro experiments using neuronal cell cultures revealed that AMHA could protect against glutamate-induced cell death, suggesting a mechanism for neuroprotection that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-Amino-4-methylidenehexanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis challenges include controlling stereochemistry and minimizing side reactions. To optimize yields:

- Use temperature-controlled environments (e.g., 0–5°C for exothermic steps) to prevent degradation.

- Employ catalysts like palladium or nickel for selective hydrogenation of intermediates.

- Purify via column chromatography with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) to isolate the target compound .

- Validate reaction progress using TLC or HPLC at each stage to troubleshoot incomplete conversions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis.

- Handling: Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light, which may degrade the methylidene group.

- Safety: Wear nitrile gloves and eye protection due to potential skin/eye irritation risks, as indicated in safety protocols for structurally similar amines .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended to resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and 2D NMR (e.g., HSQC, HMBC) to assign methylidene and amine proton couplings. Compare experimental shifts with computational predictions (DFT) for validation .

- Mass Spectrometry (HRMS): Employ high-resolution ESI-MS to confirm molecular formula and detect fragmentation patterns indicative of the methylidene group .

- Infrared (IR) Spectroscopy: Analyze characteristic peaks for amine (3100–3500 cm) and conjugated double bonds (1650–1700 cm) to rule out tautomeric forms .

Q. How can researchers design experiments to investigate the compound’s role in enzyme-substrate interactions while controlling confounding variables?

- Methodological Answer:

- Experimental Design:

- Use surface plasmon resonance (SPR) to measure binding kinetics under varying pH (5.0–8.0) and ionic strengths.

- Include negative controls (e.g., scrambled peptide substrates) to distinguish specific interactions.

- Variable Control:

- Maintain constant temperature (±0.1°C) and use buffer systems (e.g., Tris-HCl) to stabilize enzyme activity.

- Apply statistical tools (ANOVA, t-tests) to assess significance of observed binding affinities .

Q. How should researchers address contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond geometries.

- Replicate Experiments: Repeat syntheses under identical conditions to rule out procedural artifacts.

- Computational Modeling: Use molecular docking simulations (e.g., AutoDock) to predict plausible conformations that match disputed spectral peaks .

Q. What strategies are effective for analyzing the compound’s stability under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer:

- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC-UV at 254 nm.

- pH Profiling: Use phosphate buffers (pH 2.0–9.0) to identify hydrolysis-prone conditions.

- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at standard storage temperatures .

Data Analysis and Reporting Guidelines

Q. How should researchers present and statistically validate experimental data on this compound in publications?

- Methodological Answer:

- Data Presentation: Include raw data tables in appendices and processed data (mean ± SD) in main text. Use scatter plots with error bars for dose-response curves.

- Statistical Validation: Perform Shapiro-Wilk tests for normality and apply non-parametric tests (e.g., Mann-Whitney U) if data is non-normal.

- Reproducibility: Provide detailed protocols for synthesis and assays, adhering to IUPAC nomenclature and SI units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.